molecular formula C11H12N2O2 B3059836 (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate CAS No. 1321111-57-2

(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate

Cat. No. B3059836
CAS RN: 1321111-57-2
M. Wt: 204.22 g/mol
InChI Key: XKWJPQATNMBSMQ-MDWZMJQESA-N
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Description

(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate, also known as MitoQ, is a potent antioxidant compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MitoQ is a derivative of coenzyme Q10, a naturally occurring compound that plays a crucial role in cellular energy production.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate is primarily based on its ability to target and accumulate within the mitochondria, the powerhouse of the cell. This compound acts as a potent antioxidant by scavenging free radicals and preventing oxidative damage to mitochondrial DNA and proteins. Additionally, this compound has been shown to modulate mitochondrial function, including ATP production, electron transport chain activity, and mitochondrial membrane potential.
Biochemical and Physiological Effects:
This compound has been shown to have numerous biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, enhancing cellular energy production, reducing inflammation, and promoting cell survival. This compound has also been shown to have anti-aging effects by reducing cellular senescence and improving tissue regeneration.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate in lab experiments is its high specificity for mitochondria, which allows for targeted delivery and accumulation of the compound within the organelle. Additionally, this compound has a long half-life and is stable in biological fluids, making it suitable for in vivo studies. However, one limitation of using this compound is its relatively high cost compared to other antioxidants.

Future Directions

There are numerous future directions for (2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate research, including exploring its therapeutic potential in other diseases, developing new formulations for targeted delivery, and investigating its potential as an anti-aging agent. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to optimize its dosing and administration in clinical settings.

Scientific Research Applications

(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, neurodegenerative diseases, and metabolic disorders. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy.
In cardiovascular research, this compound has been shown to improve endothelial function, reduce oxidative stress, and prevent atherosclerosis. In neurodegenerative disease research, this compound has been shown to protect against neuronal damage, reduce inflammation, and improve cognitive function. In metabolic disorder research, this compound has been shown to improve insulin sensitivity, reduce inflammation, and prevent fatty liver disease.

properties

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-15-10-4-2-9(3-5-10)8-13-7-6-11(14)12-13/h2-5,8H,6-7H2,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWJPQATNMBSMQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=[N+]2CCC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=[N+]/2\CCC(=N2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401148782
Record name Pyrazolidinium, 1-[(4-methoxyphenyl)methylene]-3-oxo-, inner salt, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1321111-57-2
Record name Pyrazolidinium, 1-[(4-methoxyphenyl)methylene]-3-oxo-, inner salt, (1E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1321111-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolidinium, 1-[(4-methoxyphenyl)methylene]-3-oxo-, inner salt, (1E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401148782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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